molecular formula C23H30ClNO4 B4057871 ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride

Cat. No. B4057871
M. Wt: 419.9 g/mol
InChI Key: BRBOUZXKVOSIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C23H30ClNO4 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride is 419.1863361 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structures

The molecular and crystal structures of related compounds to ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride demonstrate the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These structures offer insights into the compound's potential for forming noncentrosymmetric and polysystem crystals, highlighting its utility in crystallography and materials science (Kuleshova & Khrustalev, 2000).

Antioxidants for Polymers

Research has synthesized and characterized compounds with antioxidant properties, including related hindered-phenol-containing amine moieties, for application in polypropylene copolymers. This work provides a foundation for developing new materials with enhanced durability and resistance to degradation, which could have implications for the compound's applicability in material sciences (Desai et al., 2004).

Schiff and Mannich Bases

The synthesis of Schiff and Mannich bases from derivatives of ethyl imidate hydrochlorides showcases the compound's versatility in forming chemical structures with potential biological activities. This research opens avenues for the development of new pharmaceuticals and biologically active compounds (Bekircan & Bektaş, 2008).

Synthesis of New Substituted Spiro Derivatives

The synthesis of new substituted spiro derivatives from a starting material related to ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride demonstrates the compound's potential in creating biologically active molecules. These derivatives exhibit antimicrobial activity, underscoring their potential in medicinal chemistry and drug development (Faty et al., 2010).

Crystal Structures of Derivatives

The crystal structures of derivatives of ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride reveal differences in molecular conformation, which could inform the design of molecular devices and materials with specific optical or electronic properties (Raghuvarman et al., 2014).

properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4.ClH/c1-2-27-23(26)20-12-14-24(15-13-20)16-21(25)17-28-22-10-8-19(9-11-22)18-6-4-3-5-7-18;/h3-11,20-21,25H,2,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBOUZXKVOSIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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